molecular formula C13H6Cl3FO B1324038 3-Fluoro-3',4,4'-trichlorobenzophenone CAS No. 951890-80-5

3-Fluoro-3',4,4'-trichlorobenzophenone

Cat. No.: B1324038
CAS No.: 951890-80-5
M. Wt: 303.5 g/mol
InChI Key: JPBFLLKRESKAQB-UHFFFAOYSA-N
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Description

3-Fluoro-3’,4,4’-trichlorobenzophenone is a chemical compound with the molecular formula C13H6Cl3FO and a molecular weight of 303.54 g/mol . It is known for its unique structure, which includes a fluorine atom and three chlorine atoms attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’,4,4’-trichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-chloro-3-fluorobenzene under Friedel-Crafts acylation conditions . The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization.

Industrial Production Methods

Industrial production of 3-Fluoro-3’,4,4’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using industrial-scale crystallization or distillation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’,4,4’-trichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Reduction: Formation of benzophenone alcohols.

    Oxidation: Formation of benzophenone carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Fluoro-3’,4,4’-trichlorobenzophenone is extensively used in scientific research due to its versatile nature. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’,4,4’-trichlorobenzophenone involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s electron-withdrawing groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

3-Fluoro-3’,4,4’-trichlorobenzophenone can be compared with other similar compounds, such as:

The uniqueness of 3-Fluoro-3’,4,4’-trichlorobenzophenone lies in its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3FO/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFLLKRESKAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195585
Record name Methanone, (4-chloro-3-fluorophenyl)(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-80-5
Record name Methanone, (4-chloro-3-fluorophenyl)(3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-chloro-3-fluorophenyl)(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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